molecular formula C27H22F2N4O B609831 Paltusotine CAS No. 2172870-89-0

Paltusotine

Numéro de catalogue B609831
Numéro CAS: 2172870-89-0
Poids moléculaire: 456.4968
Clé InChI: GHILNKWBALQPDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Paltusotine is a selective somatostatin receptor type 2 (SST2) agonist . It is currently under development for the treatment of acromegaly and certain neuroendocrine tumors . It is a small molecule that can be delivered orally .


Molecular Structure Analysis

Paltusotine has the molecular formula C27H22F2N4O . Its molar mass is 456.497 g/mol . The IUPAC name for Paltusotine is 3-[4-(4-Amino-1-piperidinyl)-3-(3,5-difluorophenyl)-6-quinolinyl]-2-hydroxybenzonitrile .

Applications De Recherche Scientifique

  • Treatment of Acromegaly : Paltusotine has been shown to be effective in maintaining insulin-like growth factor 1 (IGF-I) values in patients with acromegaly who switched from injected somatostatin receptor ligands (SRLs). It is well-tolerated and exhibits a safety profile consistent with other SRLs (Gadelha et al., 2022).

  • Improved Oral Formulation : An improved capsule formulation of paltusotine has been developed to address issues such as dose-proportional pharmacokinetics and potential reduced bioavailability when taken with proton-pump inhibitors. The new spray-dried dispersion (SDD) tablet formulation improves solubility, flexibility in dose administration, and reduces the post-dose fasting requirement (Luo et al., 2021).

  • Efficacy After Switching from Injected Peptide Long-Acting SRLs : In patients with acromegaly, switching from injected SRLs to oral paltusotine maintained baseline IGF-1 levels. Paltusotine demonstrated high oral bioavailability and was well tolerated with no significant adverse events reported (Gadelha et al., 2021).

Orientations Futures

Paltusotine has shown positive results in Phase 3 studies for the treatment of acromegaly . It is planned to submit a New Drug Application to the FDA in the second half of 2024 . Results from a Phase 2 study in carcinoid syndrome further support Paltusotine’s potential use beyond acromegaly .

Propriétés

IUPAC Name

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHILNKWBALQPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paltusotine

CAS RN

2172870-89-0
Record name Paltusotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172870890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paltusotine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paltusotine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IBD1GMD3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.